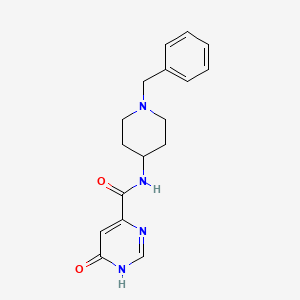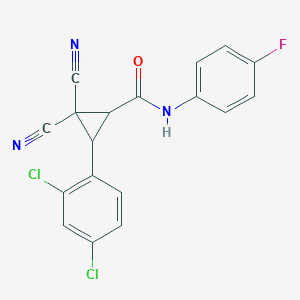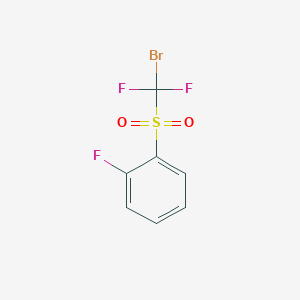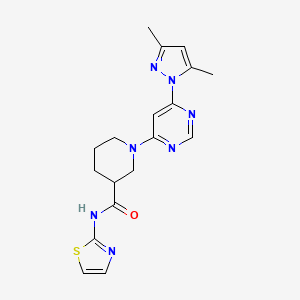
((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine is a complex organic compound with significant applications in various fields of chemistry and industry. This compound features a sulfonyl group attached to a naphthylmethylamine moiety, with a 4-chloro-2-nitrophenyl group providing additional functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with naphthylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation, particularly at the naphthylmethylamine moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of ((4-Chloro-2-aminophenyl)sulfonyl)(naphthylmethyl)amine.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry
In chemistry, ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Its functional groups allow for modifications that can lead to bioactive compounds with therapeutic properties.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine involves interactions with specific molecular targets. The sulfonyl group can form strong bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can affect biological pathways, making the compound useful in drug design and development.
類似化合物との比較
Similar Compounds
4-Chloro-2-nitroaniline: Similar in structure but lacks the sulfonyl and naphthylmethylamine groups.
4-Nitrophenyl chloroformate: Contains a nitro group and a chloroformate group, used in different applications.
2-Nitrobenzenesulfonyl chloride: Similar sulfonyl group but different overall structure.
Uniqueness
((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine is unique due to its combination of functional groups, which provide a versatile platform for chemical reactions and applications. Its ability to undergo various transformations makes it valuable in synthetic chemistry and industrial processes.
特性
IUPAC Name |
4-chloro-N-(naphthalen-1-ylmethyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c18-14-8-9-17(16(10-14)20(21)22)25(23,24)19-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10,19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDUCSSBPVTYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2586998.png)





![Naphtho[1,2-b]thiophen-2-ylmethanol](/img/structure/B2587008.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2587010.png)
![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2587011.png)



![2-[({[2-Methoxy-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2587020.png)
